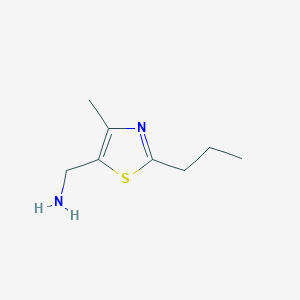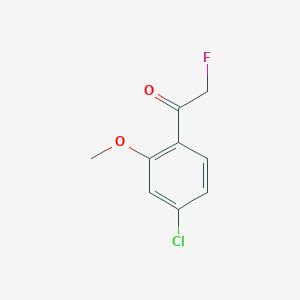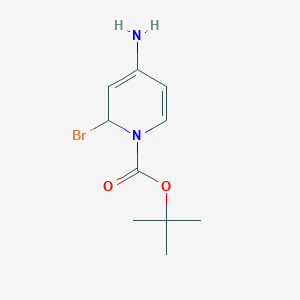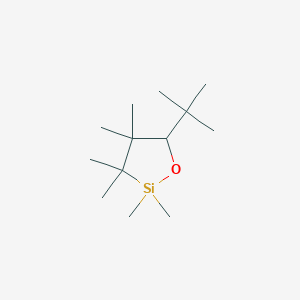
5-tert-Butyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-Butyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane: is a unique organosilicon compound characterized by its bulky tert-butyl and hexamethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane typically involves the reaction of tert-butyl and hexamethyl-substituted silanes with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
5-tert-Butyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different silane derivatives.
Substitution: The bulky groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
Aplicaciones Científicas De Investigación
5-tert-Butyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism by which 5-tert-Butyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane exerts its effects involves interactions with specific molecular targets and pathways. The bulky tert-butyl and hexamethyl groups influence the compound’s reactivity and stability, making it suitable for various applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as catalysis or material science .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylsilane: Similar in structure but lacks the hexamethyl groups.
Hexamethyldisiloxane: Contains hexamethyl groups but lacks the tert-butyl group.
Trimethylsilyl compounds: Share some structural similarities but differ in the number and arrangement of methyl groups.
Uniqueness
5-tert-Butyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane is unique due to the combination of bulky tert-butyl and hexamethyl groups, which impart distinct chemical properties. This uniqueness makes it valuable for specific applications where stability and reactivity are crucial .
Propiedades
Número CAS |
88780-48-7 |
|---|---|
Fórmula molecular |
C13H28OSi |
Peso molecular |
228.45 g/mol |
Nombre IUPAC |
5-tert-butyl-2,2,3,3,4,4-hexamethyloxasilolane |
InChI |
InChI=1S/C13H28OSi/c1-11(2,3)10-12(4,5)13(6,7)15(8,9)14-10/h10H,1-9H3 |
Clave InChI |
CCHZPRXEVBYJDD-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(O[Si](C1(C)C)(C)C)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


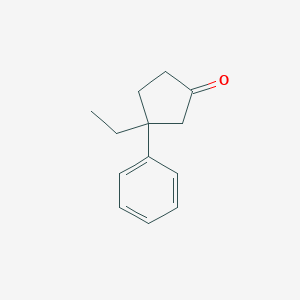
![Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14133504.png)
![2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14133507.png)

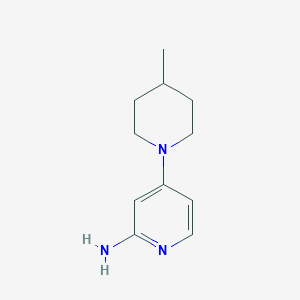
![ethyl 6-phenyl-5H-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazine-3-carboxylate](/img/structure/B14133525.png)
![5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B14133531.png)
![Cyclo[(2S)-2-phenylglycyl-1-[(1,1-dimethylethoxy)carbonyl]-D-tryptophyl-N6-[(1,1-dimethylethoxy)carbonyl]-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-L-prolyl]](/img/structure/B14133532.png)

![6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14133547.png)
![2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane](/img/structure/B14133555.png)
